molecular formula C18H15N3O4 B2865852 1-allyl-5-phenyl-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 897623-15-3

1-allyl-5-phenyl-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B2865852
CAS No.: 897623-15-3
M. Wt: 337.335
InChI Key: JMQZRWXIJRGCTL-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidines are an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They are part of living organisms and play a vital role in various biological procedures as well as in cancer pathogenesis .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves [3+3], [4+2], [5+1] cyclization processes or domino reactions . A common approach for pyrimidine derivative formation involves using an electrophilic reagent and various o-amino nitriles or o-amino ester as 1,4-binucleophiles .


Molecular Structure Analysis

Pyrimidine is an electron-rich nitrogen-containing heterocycle. Its synthetic versatility allows the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .


Chemical Reactions Analysis

Electrophilic cyclization of 2-(allylamino)- and 2-(cinnamylamino)pyrido[2,3-d]pyrimidin-4(3H)-ones by the action of phenylsulfanyl chloride led to the formation of angularly fused 9-(phenylsulfanylmethyl)-8,9-dihydroimidazo[1,2-a]pyrido[3,2-e]pyrimidin-5(7H)-one .

Scientific Research Applications

Synthesis and Structural Analysis

1-Allyl-5-phenyl-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione is a compound of interest in the field of synthetic chemistry. Research has been conducted on synthesizing various pyrimidine derivatives, which are key structures in many pharmaceuticals and biologically active molecules. For instance, studies have shown the synthesis of diverse pyrimidine derivatives, including those with 2,4,6(1H,3H,5H)-trione structures, indicating a broad interest in these types of compounds for potential applications in medicinal chemistry and drug design (Yurtaeva & Tyrkov, 2016).

Biological Activity and Potential Therapeutic Applications

The pyrimidine ring, a component of the compound , is a significant structure in many biologically active compounds. Research on similar pyrimidine derivatives has identified potential inhibitory activities against various enzymes and microorganisms. For instance, certain pyrimidine derivatives have shown promising results as inhibitors of dihydrofolate reductases, which are crucial in the treatment of infectious diseases and cancer (Gangjee, Vasudevan & Queener, 1997). This suggests that derivatives of this compound could potentially have similar applications in medicinal chemistry.

Structural and Electronic Properties for Advanced Materials

The pyrimidine structure is also notable for its presence in key biological molecules like DNA and RNA. Studies on similar pyrimidine derivatives have explored their electronic and structural properties, which are relevant for applications in fields like nonlinear optics and materials science. For instance, research on thiopyrimidine derivatives has revealed insights into their electronic properties and potential for use in optoelectronic applications (Hussain et al., 2020). These findings highlight the versatility of pyrimidine derivatives in various technological applications beyond their biological significance.

Future Directions

The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is a current focus in medicinal chemistry . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules .

Properties

IUPAC Name

8-phenyl-13-prop-2-enyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-2-8-21-15-14(16(22)20-18(21)24)12(10-6-4-3-5-7-10)13-11(19-15)9-25-17(13)23/h2-7,12,19H,1,8-9H2,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQZRWXIJRGCTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C(C3=C(N2)COC3=O)C4=CC=CC=C4)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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